4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
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Description
4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Zinc(II) Binding
A study by Kimber et al. (2003) focused on the synthesis and spectroscopic study of analogues of Zinquin, a specific fluorophore for Zinc(II). The analogues, including compounds related to 4-ethoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide, exhibited bathochromic shifts in UV/visible spectra upon addition of Zinc(II), indicating potential applications in fluorescent imaging and detection of zinc ions (Kimber et al., 2003).
Antimicrobial Activity
Vanparia et al. (2010) synthesized and characterized a novel benzenesulfonamide derivative, investigating its antimicrobial properties. The study revealed significant antimicrobial activity, suggesting potential use of similar compounds in developing antimicrobial agents (Vanparia et al., 2010).
Catalytic Applications in Organic Synthesis
Chaitanya et al. (2013) described a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using a related benzenesulfonamide compound as a cyanating reagent. This method facilitated the synthesis of various benzonitrile derivatives, highlighting the role of such compounds in advanced organic synthesis techniques (Chaitanya et al., 2013).
Enzyme Inhibition Studies
Isoquinolinesulfonamides, closely related to the compound , have been studied as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. These findings, as reported by Hidaka et al. (1984), imply potential pharmaceutical applications in modulating enzyme activities for therapeutic purposes (Hidaka et al., 1984).
Interaction with Synaptic Vesicle Monoamine Transporter
Lee et al. (1996) conducted in vitro and in vivo studies on benzisoquinoline ligands, including derivatives of the compound of interest, for their binding to the brain synaptic vesicle monoamine transporter. These studies contribute to the understanding of neurological processes and could aid in developing brain imaging agents (Lee et al., 1996).
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-5-28-21-10-8-19(12-16(21)4)29(26,27)23-18-7-9-20-17(13-18)6-11-22(25)24(20)14-15(2)3/h7-10,12-13,15,23H,5-6,11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULOJUKQQKAYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.